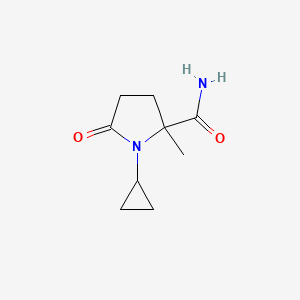![molecular formula C15H14N2O2 B2948103 (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone CAS No. 1798612-33-5](/img/structure/B2948103.png)
(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Comprehensive Analysis of Scientific Research Applications of 4-(Pyridine-3-carbonyl)-2,3,4,5-Tetrahydro-1,4-Benzoxazepine
Agrochemical Industry: The compound’s derivatives, particularly those with trifluoromethylpyridine (TFMP) motifs, are extensively used in the agrochemical industry. They serve as key structural components in active ingredients for pesticides. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives, making them effective in crop protection .
Pharmaceutical Development: In pharmaceuticals, TFMP derivatives, which share a structural similarity with 4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, are utilized in several approved drugs. Their unique characteristics are leveraged in the development of new medications, with many candidates currently undergoing clinical trials .
Veterinary Medicine: Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. They are incorporated into treatments due to their effective biological activities, which can be attributed to the combination of fluorine’s properties and the pyridine ring .
Synthesis of Fluorinated Pyridines: The compound is involved in the synthesis of various fluorinated pyridines. These fluorinated derivatives are important for their unusual physical, chemical, and biological properties, which are useful in creating selective and potent biological agents .
Radiobiology and Imaging: Derivatives of the compound are used in the synthesis of
F18 F_{18} F18
-substituted pyridines, which are of special interest as potential imaging agents. These agents can be used in local radiotherapy for cancer and other medical applications, highlighting the compound’s role in advancing diagnostic and therapeutic techniques .Development of Functional Materials: The compound’s derivatives are instrumental in the development of functional materials. The introduction of fluorine atoms into lead structures has led to significant advances in this field, with the compound playing a crucial role in the creation of novel materials with improved physical and biological properties .
Environmental Science: In environmental science, the compound’s derivatives are studied for their potential use in environmental remediation. Their strong electron-withdrawing capabilities may be beneficial in processes such as the detoxification of pollutants and the development of environmentally friendly pesticides .
Chemical Synthesis Intermediates: Lastly, the compound serves as an intermediate in the synthesis of a wide range of organic chemicals. Its derivatives are crucial in the creation of new compounds with desired properties for various industrial applications, including the manufacture of advanced synthetic materials .
properties
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-5-3-7-16-10-12)17-8-9-19-14-6-2-1-4-13(14)11-17/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSLWJJUNAHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948021.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide](/img/structure/B2948025.png)

![N-(4-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2948027.png)

![7-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2948031.png)




![N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2948039.png)
![N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2948042.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2948043.png)